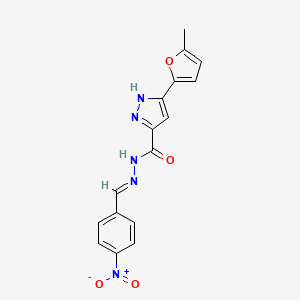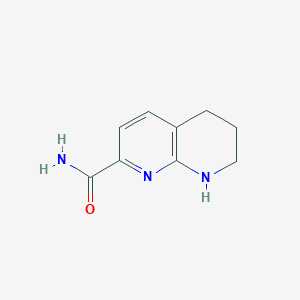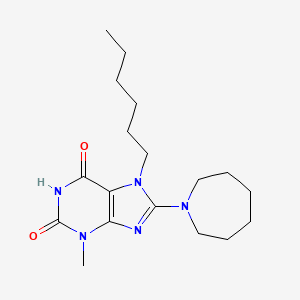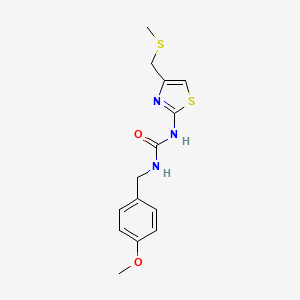![molecular formula C18H18N2O3 B2943631 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922109-16-8](/img/structure/B2943631.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide” is a chemical compound with the molecular formula C23H20N2O3 . It is related to other compounds such as “2-(11-oxo-6,11-dihydrodibenzo” and “10,11-Dihydrodibenz oxazepin-11-one” which are used in chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepin ring with an 8-methyl and 11-oxo substituents, and a butanamide group attached to the 2-position of the ring . The exact 3D structure and stereochemistry are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Spectroscopic and Computational Studies : A series of benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with spectroscopic and X-ray diffraction studies conducted to determine their structures. Computational studies, including density functional theory (DFT) and natural bond orbital (NBO) analyses, provided insights into the charge distributions and potential regions for electrophilic and nucleophilic reactivity. These compounds have been identified as candidates for nonlinear optical (NLO) applications due to their promising hyperpolarizability properties (Almansour et al., 2016).
Catalytic Enantioselective Reactions : Research into catalytic enantioselective aza-Reformatsky reactions with dibenzo[b,f][1,4]oxazepines has led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions achieved excellent yields and high enantioselectivities, showcasing the potential for producing optically active pharmaceutical intermediates (Munck et al., 2017).
Pharmacological Characterization : The dibenzo[b,f][1,4]oxazepine scaffold has been explored for its wide variety of biological and pharmacological activities. Recent studies have focused on developing enantioselective methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives, indicating their significance in medicinal chemistry (Munck, Vila, & Pedro, 2018).
Potential Applications
Neuroprotective Effects : CGP 3466, a propargylamine derivative related to dibenzo[b,f]oxepines, has shown neurorescuing and antiapoptotic properties in models relevant to Parkinson's disease. This research demonstrates the compound's potential in preventing the death of dopaminergic cells, underscoring the therapeutic applications of dibenzo[b,f][1,4]oxazepine derivatives in neurodegenerative diseases (Waldmeier, Spooren, & Hengerer, 2000).
Antibacterial and Anticancer Agents : Benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds showed significant activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, highlighting the potential of dibenzo[b,f][1,4]oxazepine derivatives in developing new therapeutic agents (Kuntala et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-4-17(21)19-12-6-8-15-13(10-12)18(22)20-14-9-11(2)5-7-16(14)23-15/h5-10H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZWOIMRFOPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)


![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2943555.png)


![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2943558.png)
![3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2943559.png)


![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2943567.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2943570.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)